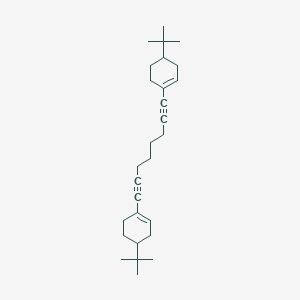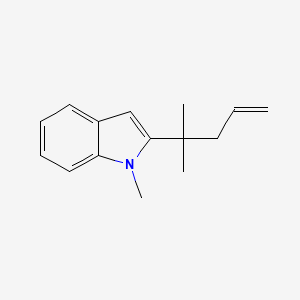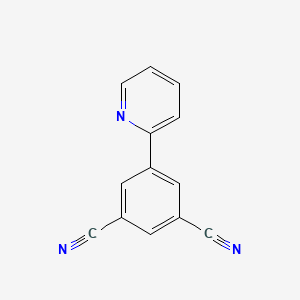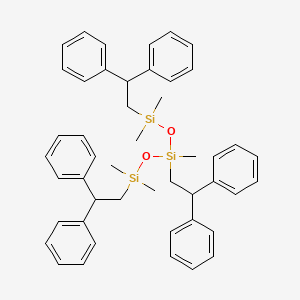![molecular formula C26H43NO3 B12523253 N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide CAS No. 709672-24-2](/img/structure/B12523253.png)
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide is a compound that belongs to the class of fatty acid amides It is characterized by the presence of a long aliphatic chain and a phenolic group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide typically involves the reaction of oleic acid with 4-hydroxyphenylethanolamine under specific conditions. The reaction is catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated amide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
類似化合物との比較
Similar Compounds
- N-(4-methoxybenzyl)undec-10-enamide
- (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide
- N-(4-methoxybenzyl)oleamide
Uniqueness
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide is unique due to the presence of both a phenolic group and a long aliphatic chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
709672-24-2 |
|---|---|
分子式 |
C26H43NO3 |
分子量 |
417.6 g/mol |
IUPAC名 |
N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-25(22-28)23-18-20-24(29)21-19-23/h9-10,18-21,25,28-29H,2-8,11-17,22H2,1H3,(H,27,30)/t25-/m0/s1 |
InChIキー |
VHPCPWCSVSTMNK-VWLOTQADSA-N |
異性体SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N[C@@H](CO)C1=CC=C(C=C1)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)

![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)



![4H-Cyclopenta-1,3-dioxole, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,4R,6aR)-](/img/structure/B12523279.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

